molecular formula C5H6BrN3 B597986 5-Bromopyridine-2,4-diamine CAS No. 1201784-84-0

5-Bromopyridine-2,4-diamine

Cat. No.: B597986
CAS No.: 1201784-84-0
M. Wt: 188.028
InChI Key: GNOTUWYODYTQCO-UHFFFAOYSA-N
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Description

5-Bromopyridine-2,4-diamine: is an organic compound with the molecular formula C5H6BrN3 . It is a derivative of pyridine, where the 2nd and 4th positions on the pyridine ring are substituted with amino groups, and the 5th position is substituted with a bromine atom.

Scientific Research Applications

Chemistry: 5-Bromopyridine-2,4-diamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its bromine substituent makes it a useful probe in biochemical assays .

Medicine: Its structure allows for modifications that can enhance its pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H302-H315-H319-H332-H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Relevant Papers One relevant paper discusses the use of a similar compound, 5-bromopyridine-2,3-diamine, in the synthesis of various heterocyclic compounds . This suggests that 5-Bromopyridine-2,4-diamine could also have potential uses in similar synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-2,4-diamine typically involves the bromination of pyridine-2,4-diamine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    5-Chloropyridine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.

    5-Fluoropyridine-2,4-diamine: Contains a fluorine atom at the 5th position.

    5-Iodopyridine-2,4-diamine: Contains an iodine atom at the 5th position.

Uniqueness: 5-Bromopyridine-2,4-diamine is unique due to the specific properties imparted by the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in applications where strong halogen bonding is advantageous .

Properties

IUPAC Name

5-bromopyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOTUWYODYTQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704808
Record name 5-Bromopyridine-2,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-84-0
Record name 5-Bromo-2,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyridine-2,4-diamine
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